![molecular formula C7H10N2O3 B1490481 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid CAS No. 1082329-24-5](/img/structure/B1490481.png)
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
Vue d'ensemble
Description
1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Applications De Recherche Scientifique
Fenbufen Derivatives for Anti-inflammatory and Analgesic Applications
A study reported the synthesis of fenbufen-based derivatives with significant anti-inflammatory and analgesic properties, indicating potential for safer pharmaceutical applications. These compounds demonstrated reduced ulcerogenic action and selective COX-2 inhibition, suggesting their utility in developing anti-inflammatory drugs with minimized side effects (Husain et al., 2009).
Aldose Reductase Inhibitors for Ocular Applications
Another research found that 1,2,4-oxadiazol-5-yl-acetic acids exhibit potent inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications such as cataracts. The study highlighted the lead compound's efficacy in preventing cataract formation in a rat model, demonstrating potential for topical treatments to mitigate diabetes-induced ocular damage (La Motta et al., 2008).
Anti-inflammatory and Anti-thrombotic Effects
Research into 1,3,4-oxadiazole derivatives has also shown promising anti-inflammatory and anti-thrombotic effects in rats. These findings support the exploration of such compounds for therapeutic use in inflammatory diseases and conditions requiring anti-thrombotic intervention (Basra et al., 2019).
Synthesis and Characterization of Triheterocyclic Compounds
The synthesis and characterization of new triheterocyclic compounds, integrating 1,2,4-triazol-3-one, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings, have been described. These compounds could have applications in materials science and pharmacology due to their unique structural properties (Demirbas, 2005).
Novel Antimicrobial Agents
1,3,4-Oxadiazole derivatives containing 5-methylisoxazole moieties have been synthesized and demonstrated notable antimicrobial activity. This suggests their potential as novel agents in combating bacterial infections (Hui et al., 2002).
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been found to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to influence various biochemical pathways, depending on their specific targets . These could include pathways related to inflammation, cancer, or metabolic disorders, among others.
Result of Action
Based on the known effects of similar 1,2,4-oxadiazole derivatives, it could potentially lead to changes in cellular signaling, gene expression, or enzymatic activity, depending on its specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid . These factors could include the pH of the environment, the presence of other molecules or ions, and the temperature. These factors can affect the compound’s stability, its interaction with its targets, and its overall therapeutic efficacy.
Propriétés
IUPAC Name |
2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)7-8-5(9-12-7)3-6(10)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMXAYSYMPKABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



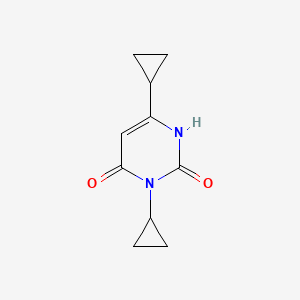
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)
![6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490403.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)
![6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490408.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1490410.png)
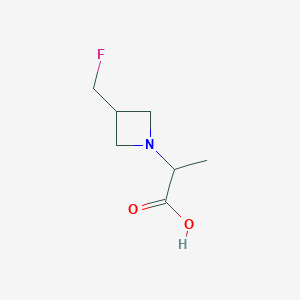

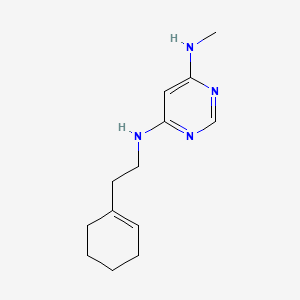
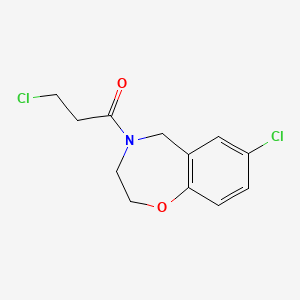
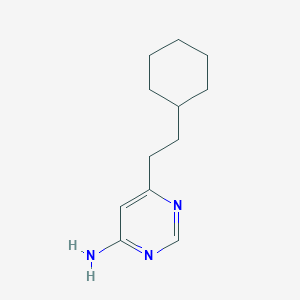
![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1490420.png)
![6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1490421.png)